N-(2-furylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine
Description
N-(2-Furylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine is a tertiary amine featuring a furan ring and a pyridine-linked ether moiety. For instance, bromo intermediates (e.g., N-benzyl-N-(2-chlorobenzyl)-N-(2-bromo-3-phenoxypropyl)amine) can undergo fluoride-mediated substitution with furan derivatives in polar aprotic solvents like acetonitrile . The compound’s structure combines aromatic heterocycles (furan and pyridine) with a flexible propylamine linker, making it a candidate for applications in medicinal chemistry or ligand design, particularly in targeting receptors with aromatic binding pockets.
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-pyridin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C13H16N2O2/c1-2-8-15-13(6-1)17-10-4-7-14-11-12-5-3-9-16-12/h1-3,5-6,8-9,14H,4,7,10-11H2 |
InChI Key |
PXVPNIQTUDAXQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OCCCNCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the pyridine ring: Pyridine rings can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Linking the two rings: The furan and pyridine rings can be linked via a propyl chain using nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of such compounds would involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: Both the furan and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated furan and pyridine compounds.
Scientific Research Applications
N-(2-furylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine and similar compounds have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Potential use as probes or inhibitors in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings could play a role in binding to these targets through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-furylmethyl)-4-methylbenzenesulfonamide ()
- Key Differences : Incorporates a sulfonamide group and a carbazole moiety instead of the pyridinyloxypropyl chain.
- Impact: The sulfonamide enhances hydrogen-bonding capacity, while the carbazole increases molecular weight (C₂₅H₂₅N₃O₃S vs.
3-(2-Methoxyethoxy)-N-[2-(3-methylphenoxy)propyl]benzenamine ()
- Key Differences : Replaces furan with a methoxyethoxy group and substitutes pyridine with a benzene ring.
Physicochemical Properties
Biological Activity
N-(2-furylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine is a compound characterized by its unique structural features, combining a furan ring and a pyridine moiety linked via a propylamine chain. This distinctive architecture contributes to its potential biological activities, which are of significant interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N2O, with a molecular weight of 246.30 g/mol. The compound features:
- Furan Ring : A five-membered aromatic ring containing oxygen, known for its reactivity and biological significance.
- Pyridine Moiety : A six-membered aromatic ring containing nitrogen, often involved in various biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and therapeutic efficacy.
- Antioxidant Properties : The furan and pyridine groups may confer antioxidant activity, protecting cells from oxidative stress.
Research Findings and Case Studies
Research on this compound has yielded promising results regarding its pharmacological potential:
- Antidepressant Activity : Preliminary studies indicate that the compound exhibits antidepressant-like effects in animal models, suggesting modulation of serotonin and norepinephrine levels.
- Anticancer Potential : In vitro assays have shown that this compound can inhibit the proliferation of certain cancer cell lines, possibly through apoptosis induction.
- Neuroprotective Effects : Research has highlighted its potential neuroprotective properties, particularly in models of neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-[3-(2-pyridinyloxy)propyl]-N-(3-thienylmethyl)amine | Contains thiophene instead of furan | Different biological activity profile |
| N-(furan-2-yl)methyl-N-[3-(pyridin-2-yloxy)propyl]amine | Similar furan and pyridine structure | Lacks methyl substitution on furan |
| 4-methoxy-N-methylpyridin-2-amine | Methoxy group on pyridine | Enhanced solubility and altered reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
